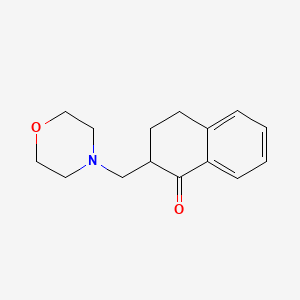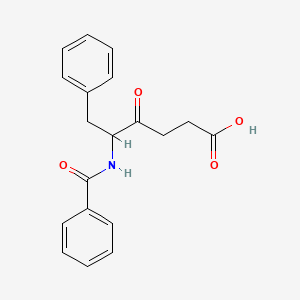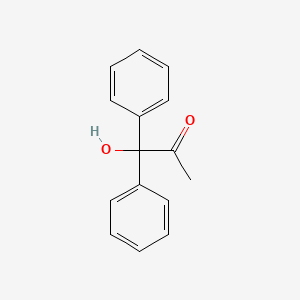
2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate is a complex organic compound with the molecular formula C23H28BrNO5 It is characterized by the presence of an ethoxyethyl group, a brominated tert-butylphenoxy group, and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate typically involves multiple steps:
Formation of the Ethoxyethyl Group: This step involves the reaction of ethylene oxide with ethanol in the presence of an acid catalyst to form 2-ethoxyethanol.
Bromination: The tert-butylphenol is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Acetylation: The brominated tert-butylphenol is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The acetylated product is reacted with 3-aminobenzoic acid to form the amide linkage.
Esterification: Finally, the product is esterified with 2-ethoxyethanol in the presence of an acid catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding acids and alcohols.
Scientific Research Applications
2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxyethyl 4-{[(4-bromo-2-tert-butylphenoxy)acetyl]amino}benzoate
- 2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate
Uniqueness
2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate is unique due to its specific substitution pattern and the presence of both ethoxyethyl and brominated tert-butylphenoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H28BrNO5 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-ethoxyethyl 3-[[2-(4-bromo-2-tert-butylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H28BrNO5/c1-5-28-11-12-29-22(27)16-7-6-8-18(13-16)25-21(26)15-30-20-10-9-17(24)14-19(20)23(2,3)4/h6-10,13-14H,5,11-12,15H2,1-4H3,(H,25,26) |
InChI Key |
NMXPLFXVIQJMMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Br)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12001476.png)
![(5Z)-3-butyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12001478.png)
![8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001490.png)
![Butyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B12001492.png)



![1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B12001518.png)

![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001531.png)




